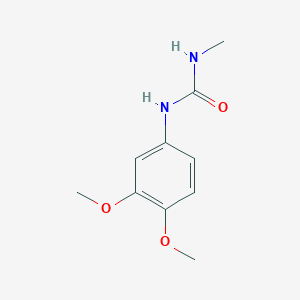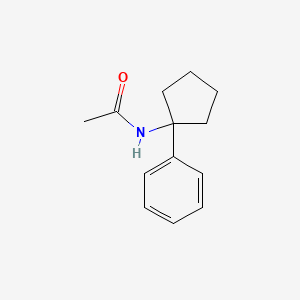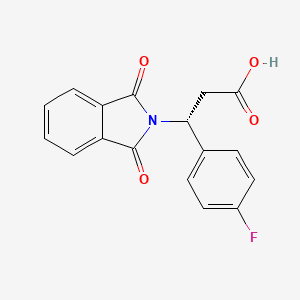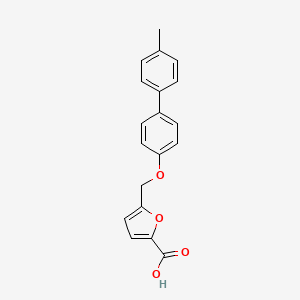
1-(3,4-Dimethoxyphenyl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-methylurea, also known as DMU, is a synthetic compound with potential applications in scientific research. DMU is a member of the phenylurea family of compounds and has been studied for its potential as an inhibitor of plant growth, as well as its potential use in cancer research.
Mecanismo De Acción
1-(3,4-Dimethoxyphenyl)-3-methylurea has been shown to inhibit PARP activity by binding to the enzyme's catalytic domain. This binding prevents PARP from repairing DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potential anti-tumor effects in vitro, as well as in vivo in animal models. This compound has also been shown to have anti-inflammatory effects, potentially through its inhibition of PARP activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-methylurea in lab experiments is its potential specificity for PARP inhibition, which may reduce off-target effects. However, this compound's efficacy as a PARP inhibitor may vary depending on the specific cancer cell line or animal model being studied.
Direcciones Futuras
Future research on 1-(3,4-Dimethoxyphenyl)-3-methylurea could focus on further elucidating its mechanism of action as a PARP inhibitor, as well as exploring its potential use in combination with other cancer therapies. Additionally, this compound's potential anti-inflammatory effects could be further studied for their potential therapeutic applications.
Métodos De Síntesis
1-(3,4-Dimethoxyphenyl)-3-methylurea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with phosgene to form 3,4-dimethoxyphenyl isocyanate. This intermediate is then reacted with methylamine to form this compound.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-methylurea has been studied for its potential use in cancer research as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair processes and has been identified as a potential target for cancer therapy. This compound has been shown to inhibit PARP activity and induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-11-10(13)12-7-4-5-8(14-2)9(6-7)15-3/h4-6H,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFOQBKJWGPDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)


![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)

![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)

![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)